Thermodynamic Barrier for Arabinofuranose Generation Drives Demand for UDP-L-Arabinopyranose
The conversion of UDP-L-arabinopyranose (UDP-L-Arap) to UDP-L-arabinofuranose (UDP-L-Araf), the direct substrate for polysaccharide biosynthesis, is thermodynamically unfavorable with an equilibrium constant (K_eq) of 0.02 [1]. This means that at equilibrium, UDP-L-Araf constitutes only 2% of the total UDP-Ara pool. This intrinsic constraint underscores the necessity for a reliable, high-purity source of UDP-L-arabinopyranose to drive the reaction forward via downstream incorporation.
| Evidence Dimension | Equilibrium constant (K_eq) for UDP-L-Arap → UDP-L-Araf interconversion |
|---|---|
| Target Compound Data | K_eq = 0.02 for UDP-L-arabinopyranose to UDP-L-arabinofuranose |
| Comparator Or Baseline | UDP-D-xylose ↔ UDP-L-arabinose equilibrium (K_eq = 0.89 to 1.25, depending on enzyme) |
| Quantified Difference | The equilibrium for furanose formation is 44.5- to 62.5-fold less favorable than for the xylose/arabinopyranose epimerization. |
| Conditions | Enzymatic assay with barley UDP-arabinose mutase (HvUAM1, HvUAM2, HvUAM3) [1] |
Why This Matters
Procurement decisions must account for the fact that UDP-L-arabinopyranose is the stable, storable form, while the active furanose form is transient and cannot be stocked; this drives the need for a high-quality pyranose precursor.
- [1] Hsieh YSY, et al. Genetics, Transcriptional Profiles, and Catalytic Properties of the UDP-Arabinose Mutase Family from Barley. Biochemistry. 2016;55(5):850-862. View Source
